2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core substituted with a fluorine atom and a sulfanyl bridge. This compound’s structure combines electron-withdrawing groups (fluoro, trifluoromethyl) and a sulfanyl linker, suggesting possible applications in targeting enzymes like cyclooxygenases (COX) or kinases .
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O3S2/c17-10-4-5-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXFHGUCIBLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Insights
Core Heterocycle Influence :
- The benzothiadiazine core in the target compound provides a rigid, planar structure with electron-deficient regions, favoring interactions with catalytic lysine or arginine residues in enzymes. In contrast, benzimidazole () and benzothiazole () analogs exhibit stronger π-π stacking due to aromatic nitrogen atoms .
- Triazole-based analogs () show anti-exudative activity comparable to diclofenac but may lack the metabolic stability conferred by fluorine substituents in the target compound .
Sulfonamide-linked indole derivatives () demonstrate higher enzyme selectivity but lower synthesis yields (37%) compared to sulfanyl-bridged analogs .
Fluorination Impact :
- Fluorine atoms in the target compound (7-fluoro, trifluoromethyl) reduce metabolic degradation by cytochrome P450 enzymes, a feature shared with bis(trifluoromethyl)phenyl derivatives in .
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